N-(4-ethylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorophenylmethyl group, and a dihydropyridine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethylbenzaldehyde with 2-fluorobenzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a dihydropyridine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-METHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- N-(4-ETHYLPHENYL)-1-[(2-CHLOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
N-(4-ETHYLPHENYL)-1-[(2-FLUOROPHENYL)METHYL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of both ethyl and fluorophenyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H19FN2O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19FN2O2/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |
InChI Key |
CUWMQSNFARPDIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.